Dithiothreitol

Catalog No.
S004643
CAS No.
3483-12-3
M.F
C4H10O2S2
M. Wt
154.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiothreitol

CAS Number

3483-12-3

Product Name

Dithiothreitol

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1

InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N

SMILES

Array

solubility

Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

Synonyms

(2R,3R)-rel-1,4-Dimercapto-2,3-butanediol; (±)-1,4-Dimercapto-2,3-butanediol; (±)-Dithiothreitol; 1,4-Dithio-DL-threitol; 1,4-Dithiothreitol; Cleland’s reagent; DL-1,4-Dimercapto-2,3-dihydroxybutane; DL-1,4-Dithiothreitol; DL-Dithiothreitol; DTT; DTT

Canonical SMILES

C(C(C(CS)O)O)S

Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S

The exact mass of the compound Dithiothreitol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.94x10+5 mg/l at 25 °c (est)freely soluble in waterfreely soluble in ethanol, acetone, ethyl acetate, chloroform, ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Thioglycosides. It belongs to the ontological category of 1,4-dithiothreitol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dithiothreitol (DTT, CAS: 3483-12-3), commonly known as Cleland's reagent, is a small-molecule, water-soluble dithiol utilized primarily for the quantitative reduction of disulfide bonds in proteins and peptides [1]. Structurally, it is an epimer of dithioerythritol (DTE) and features two vicinal thiol groups that drive reduction through a highly efficient two-step thiol-disulfide exchange [1]. In procurement and industrial material selection, DTT serves as the baseline standard for maintaining sulfhydryl groups in a reduced state during protein purification, enzyme formulation, and sample preparation workflows. Its selection is largely driven by its highly favorable redox potential (-0.33 V at pH 7.0) and its ability to function efficiently at low millimolar concentrations, differentiating it from traditional monothiol alternatives[1].

Attempting to substitute Dithiothreitol with generic monothiols like 2-mercaptoethanol (BME) or alternative reductants like Tris(2-carboxyethyl)phosphine (TCEP) often results in process failures or formulation incompatibilities [1]. BME lacks the ability to form a stable cyclic structure upon oxidation, requiring buyers to use it at 10- to 100-fold higher concentrations to drive the equilibrium forward, which introduces severe odor, volatility risks, and unwanted solvent dilution effects [2]. Conversely, while TCEP is a powerful phosphine-based reductant, it operates irreversibly and exhibits rapid degradation in the presence of common metal chelators like EGTA[1]. Consequently, generic substitution compromises either the reversibility required for downstream protein refolding or the chemical stability needed for complex, multi-component buffer formulations.

Thermodynamic Driving Force and Concentration Efficiency vs. 2-Mercaptoethanol

Dithiothreitol operates via a two-step thiol-disulfide exchange that forms a highly stable six-membered cyclic disulfide. This intramolecular cyclization provides a massive thermodynamic advantage over monothiols. Quantitative comparisons show that DTT possesses an equilibrium constant for disulfide reduction of 1.3 × 10^4 [1] and a redox potential of -0.33 V at pH 7.0 [2]. In contrast, the monothiol 2-mercaptoethanol (BME) has an equilibrium constant close to 1.0[1] and a redox potential of -0.26 V [2].

Evidence DimensionEquilibrium constant for disulfide reduction
Target Compound Data1.3 × 10^4 (DTT)
Comparator Or Baseline~1.0 (2-Mercaptoethanol)
Quantified Difference>10,000-fold higher thermodynamic driving force
ConditionsAqueous buffer, pH 7.0

Buyers can use DTT at significantly lower working concentrations (1–10 mM) compared to BME (50–100 mM), reducing reagent consumption and minimizing off-target solvent effects in sensitive assays.

Formulation Stability in the Presence of Metal Chelators vs. TCEP

While Tris(2-carboxyethyl)phosphine (TCEP) is often marketed as a stable alternative to DTT, its stability is highly context-dependent. Head-to-head stability assays demonstrate that in the presence of the common calcium chelator EGTA, TCEP degrades rapidly, whereas DTT stability is significantly enhanced [1]. This divergent behavior dictates reagent selection in complex buffer formulations.

Evidence DimensionReductant stability in EGTA-containing buffers
Target Compound DataDTT stability is enhanced by metal chelates (EGTA)
Comparator Or BaselineTCEP stability is greatly reduced by EGTA
Quantified DifferenceDTT resists oxidation better than TCEP when formulated with EGTA
ConditionsAqueous storage buffer containing EGTA

For procurement in metalloprotein research or calcium-dependent enzyme assays requiring chelators, DTT is the mandatory choice to ensure long-term buffer stability and reproducible reduction.

Reversibility for Protein Refolding Workflows

DTT reduces disulfides through a reversible thiol-exchange mechanism, allowing the reductant to be completely removed via dialysis or size-exclusion chromatography to initiate controlled re-oxidation [1]. In contrast, phosphine-based reductants like TCEP reduce disulfides irreversibly and are highly charged, making them difficult to extract from certain matrices without disrupting the protein[1].

Evidence DimensionReduction reversibility and removal
Target Compound DataReversible; easily removed by dialysis to allow re-oxidation
Comparator Or BaselineTCEP (Irreversible reduction; highly charged)
Quantified DifferenceBinary (Reversible vs. Irreversible)
ConditionsProtein folding/refolding workflows

Industrial and laboratory workflows requiring controlled disulfide bond formation (e.g., recombinant protein refolding) must procure DTT, as irreversible reductants prevent native structural recovery.

Handling Safety and Volatility Profile vs. BME

Dithiothreitol is a solid crystalline powder with low vapor pressure, whereas 2-mercaptoethanol is a highly volatile liquid with a noxious odor and higher inhalation toxicity [1]. Because DTT requires significantly lower molar concentrations to achieve complete reduction, its use drastically reduces the emission of volatile sulfur compounds during large-scale bioprocessing or high-throughput automated liquid handling [1].

Evidence DimensionPhysical state and volatility
Target Compound DataSolid, low vapor pressure, low odor at 1-10 mM
Comparator Or BaselineLiquid, high vapor pressure, severe odor at 50-100 mM (BME)
Quantified DifferenceOrders of magnitude lower volatility and working concentration
ConditionsStandard ambient laboratory or manufacturing environments

Procuring DTT eliminates the need for strict fume hood confinement during routine buffer preparation, enabling flexible, high-throughput workflows and improving occupational safety.

Recombinant Protein Refolding and Dialysis Workflows

Because DTT reduces disulfides via a reversible thiol-exchange mechanism, it is a highly effective reductant for inclusion body solubilization and subsequent refolding. Unlike TCEP, DTT can be systematically removed via dialysis or size-exclusion chromatography, allowing controlled re-oxidation and native disulfide bond formation to proceed without irreversible chemical interference [1].

Calcium-Dependent Metalloenzyme Formulations

In assay buffers or storage formulations requiring metal chelators like EGTA to control calcium or trace heavy metals, DTT maintains high stability. TCEP degrades rapidly under these exact conditions [1], making DTT a highly stable procurement choice for preserving the activity of metalloproteins and calcium-regulated enzymes over extended storage periods.

High-Throughput Automated Liquid Handling

For automated workflows where reagents are exposed on robotic decks, DTT's solid state and low vapor pressure eliminate the noxious emissions associated with volatile liquids like BME [2]. This allows for safe, high-throughput processing outside of specialized fume hoods while maintaining complete disulfide reduction at low (1–10 mM) working concentrations [2].

Denaturing PAGE and Complex Oligomer Reduction

When preparing highly stable, multi-subunit protein complexes for electrophoretic analysis, the massive thermodynamic driving force of DTT (equilibrium constant of 1.3 × 10^4) ensures complete dissociation of disulfide-linked oligomers [1]. This prevents the artifactual high-molecular-weight bands that frequently occur when using weaker monothiols at comparable concentrations.

Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White powder with an unpleasant odor; [Alfa Aesar MSDS]
Solid

Color/Form

Needles from ether
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

154.01222190 Da

Monoisotopic Mass

154.01222190 Da

Boiling Point

BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg

Heavy Atom Count

8

LogP

log Kow = -0.48 (est)

Odor

Characteristic

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sulfur oxides.
When heated to decomposition it emits toxic fumes of SOx.

Melting Point

42-43 °C
42.50 °C. @ 760.00 mm Hg

UNII

T8ID5YZU6Y

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.28X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Oxidized form: <2.5% (absorbance at 283nm)

Other CAS

3483-12-3
16096-97-2
27565-41-9

Absorption Distribution and Excretion

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Metabolism Metabolites

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Wikipedia

Dithiothreitol

General Manufacturing Information

2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-: ACTIVE
DTT-preparation is optically inactive, i.e. it is the D,L-DTT.
1,4-dithiothreitol is commonly known as Cleland's reagent. It confers protection to thiol groups and reduces disulfide bonds in peptides and proteins. It reduces disulfide bonds to sulfhydryl group and is commonly used in receptor studies, to determine the functional importance of disulfide bonds during receptor occupancy and functionality.

Analytic Laboratory Methods

Dithiothreitol (DTT) and other reducing agents are typically used in refolding processes of recombinant human proteins during their purification from inclusion bodies. Due to its toxicity, it is essential to monitor the clearance of DTT throughout the analytical flow from the refolding phase to the final formulated product. Here we report a direct, simple, and fast liquid chromatography method using UV and tandem mass spectrometry (MS/MS) detection for DTT evaluation in complex protein mixtures. In aqueous solution DTT exists as an equilibrium mixture of the oxidized and the reduced form (H(2)DTT --> DTT(ox)) and the quantitation tools should therefore be applicable to both forms in a single step or in multiple steps. Oxidation of DTT with aqueous copper(II) nitrate trihydrate solution was introduced to determine a single oxidized compound, i. e. DTT(ox). Proteins and other components of high molecular masses were separated from DTT(ox) by ultrafiltration. Consequently, efficient separation of the DTT(ox )from other flow-through mixture components (sugars, polymers, salts, protein stabilizers) was achieved on an Atlantis dC(18) column. After chromatographic separation, DTT(ox) was selectively identified by UV absorbance at 285 nm or by selected reaction monitoring, measuring signal transition between m/z 151 --> 105. The method was validated in terms of specificity, accuracy, precision, linearity, and limit of quantification and detection. A reversed-phase HPLC separation method with atmospheric pressure chemical ionization and MS/MS detection in negative ion mode is highlighted as a viable alternative to currently existing quantitation methods involving DTT derivatization and HPLC fluorescence detection. The described approach offers simple, straightforward, selective, and high-throughput DTT quantitation in protein mixtures.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Keep in a dry place.

Interactions

The extensively used thiol antioxidants (dithiothreitol, glutathione, and N-acetylcysteine) in combination with hydroxycobalamine (vitamin B12) gain toxic activity in relation to human lymphocytic leukemia cell line HL60. Combined treatment with thiol and vitamin B12 was followed by early destabilization of lysosomes and apoptotic death of cells. The cytotoxic effect was abolished by caspase inhibitors. An iron-chelating agent deferoxamine partly prevented cell death, while lysosomal protease inhibitor pepstatin produced no protective effect.
Arsenic is naturally occurring toxic metalloid and drinking As2 O3 containing water are recognized to be related to increased risk of neurotoxicity, liver injury, blackfoot disease, hypertension, and cancer. On the contrary, As2 O3 has been an ancient drug used in traditional Chinese medicine with substantial anticancer activities, especially in the treatment of acute promyelocytic leukemia as well as chronic wound healing. However, the cytotoxicity and detail mechanisms of As2 O3 action in solid cancer cells, such as oral cancer cells, are largely unknown. In this study, we have primarily cultured four pairs of tumor and nontumor cells from the oral cancer patients and treated the cells with As2 O3 alone or combined with dithiothreitol (DTT). The results showed that 0.5 uM As2 O3 plus 20 uM DTT caused a significant cell death of oral cancer cells but not the nontumor cells. Also As2 O3 plus DTT upregulated Bax and Bak, downregulated Bcl-2 and p53, caused a loss of mitochondria membrane potential in oral cancer cells. On the other way, As2 O3 also triggered endoplasmic reticulum stress and increased the levels of glucose-regulated protein 78, calpain 1 and 2. Our results suggest that DTT could synergistically enhance the effects of As2 O3 on killing oral cancer cells while nontoxic to the nontumor cells. The combination is promising for clinical practice in oral cancer therapy and worth further investigations.
It has been found previously that vitamin B12b amplifies significantly the cytotoxic effects of ascorbic acid by catalyzing the formation of reactive oxygen species, and the antioxidant dithiothreitol (DTT), in contrast to catalase, does not prevent the cytotoxicity. Therefore, in this study we examined whether B12b is able to enhance the cytotoxicity of DTT. It was revealed that B12b strongly increases the cytotoxic effect of DTT. Vitamin B12b added to DTT catalyzed the generation and drastic accumulation of hydrogen peroxide in culture medium to a concentration of 260 microM within 7 min. The extracellular oxidative burst induced by the combination of B12b and DTT (DTT + B12b) was accompanied by intracellular oxidative stress, the destabilization of lysosomes, and damage to DNA. The accumulation of DNA lesions led to the initiation of apoptotic cell death, including the activation of caspase-3 and the release of cytochrome c. The antioxidants pyruvate and catalase completely prevented the DTT + B12b-induced oxidative stress and cell death. The iron chelators desferrioxamine and phenanthroline prevented the geno- and cytotoxic action of the combination although they did not reduce the exogenous oxidative burst, indicating a key role for intracellular iron in the cytotoxicity of the combination. Thus, vitamin B12b dramatically enhances the cytotoxicity of DTT, catalyzing the generation of hydrogen peroxide and inducing extra- and intracellular oxidative stress, early destabilization of lysosomes, and iron-dependent DNA damage.
Inorganic trivalent arsenicals are vicinal thiol-reacting agents, and dithiothreitol (DTT) is a well-known dithiol agent. Interestingly, both decreasing and increasing effects of DTT on arsenic trioxide-induced apoptosis have been reported. We now provide data to show that, at high concentrations, DTT, dimercaptosuccinic acid (DMSA), and dimercaptopropanesulfonic acid (DMPS) decreased arsenic trioxide-induced apoptosis in NB4 cells, a human promyelocytic leukemia cell line. In contrast, at low concentrations DTT, DMSA, and DMPS increased the arsenic trioxide-induced apoptosis. DTT at a high concentration (3 mM) decreased, whereas at a low concentration (0.1 mM), it increased the cell growth inhibition of arsenic trioxide, methylarsonous acid (MMA(III)), and dimethylarsinous acid (DMA(III)) in NB4 cells. DMSA and DMPS are currently used as antidotes for acute arsenic poisoning. These two dithiol compounds also show an inverse-hormetic effect on arsenic toxicity in terms of DNA damage, micronucleus induction, apoptosis, and colony formation in experiments using human epithelial cell lines derived from arsenic target tissues such as the kidney and bladder. With the oral administration of dithiols, the concentrations of these dithiol compounds in the human body are likely to be low. Therefore, the present results suggest the necessity of reevaluating the therapeutic effect of these dithiol compounds for arsenic poisoning.
For more Interactions (Complete) data for 1,4-Dithiothreitol (7 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Chatterjee et al. Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily Nature Chemical Biology, doi: 10.1038/nchembio.121, published online 26 October 2008 http://www.nature.com/naturechemicalbiology

O'Neil MJ, ed. (2001). Merck Index : an encyclopedia of chemicals, drugs, & biologicals (13th ed.). United States: Merck & Co, Inc. ISBN 0-911910-13-1.

Cleland WW (April 1964). "Dithiothreitol, a New Protective Reagent for SH Groups". Biochemistry. 3 (4): 480–2. doi:10.1021/bi00892a002. PMID 14192894.

"NLM PubChem CID Index", Vitamin D Handbook, John Wiley & Sons, Inc., pp. 239–244, 2007, doi:10.1002/9780470238165.indsp1, ISBN 978-0-470-23816-5

Lukesh JC, Palte MJ, Raines RT (March 2012). "A potent, versatile disulfide-reducing agent from aspartic acid". Journal of the American Chemical Society. 134 (9): 4057–9. doi:10.1021/ja211931f. PMC 3353773. PMID 22353145.

Cline DJ, Redding SE, Brohawn SG, Psathas JN, Schneider JP, Thorpe C (December 2004). "New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability". Biochemistry. 43 (48): 15195–203. doi:10.1021/bi048329a. PMID 15568811.

Stevens R, Stevens L, Price NC (1983). "The Stabilities of Various Thiol Compounds used in Protein Purifications". Biochemical Education. 11 (2): 70. doi:10.1016/0307-4412(83)90048-1.

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